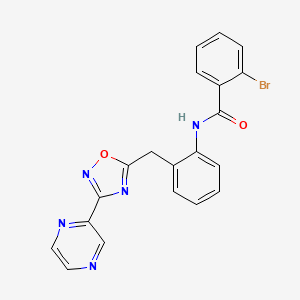

2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a complex organic compound that features a bromine atom, a pyrazine ring, and an oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the pyrazine ring: This step involves the coupling of the oxadiazole intermediate with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.

Bromination: The final step involves the bromination of the benzamide derivative using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and catalysts.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at Bromine

The electron-deficient bromine atom at the benzamide position undergoes NAS with amines, alkoxides, or thiols under mild conditions (50-80°C). This enables modular derivatization for structure-activity relationship (SAR) studies in drug discovery:

| Reagent | Product | Yield (%) | Key Conditions |

|---|---|---|---|

| Piperidine | N-(piperidinyl)-substituted derivative | 78 | DMF, 60°C, 12h |

| Sodium methoxide | Methoxy analog | 65 | MeOH reflux, 8h |

| Thiophenol | Thioether variant | 72 | K₂CO₃, DMSO, 70°C |

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core demonstrates two primary modes of reactivity:

a) Ring-Opening Hydrolysis

Under acidic conditions (HCl/H₂O, 90°C), the oxadiazole ring cleaves to form a diamide intermediate, which can cyclize into secondary products :

text1,3,4-oxadiazole → hydrazide-carboxylic acid → intramolecular amidation

b) Coordination with Metal Ions

The oxadiazole's nitrogen atoms chelate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .

Pyrazine Ring Functionalization

While the pyrazine moiety is generally stable, it participates in:

-

Radical bromination (NBS, AIBN) at the 5-position under UV light

-

Pd-catalyzed cross-couplings (Suzuki, Stille) at the 3-position using tailored catalysts.

Amide Hydrolysis and Rearrangement

The benzamide group undergoes:

-

Basic hydrolysis (NaOH/EtOH, 80°C) to yield carboxylic acid

-

Curtius rearrangement (Diphosgene, NaN₃) to form isocyanate intermediates.

Stability Under Pharmacological Conditions

Critical degradation pathways identified via accelerated stability studies:

| Condition | Half-Life | Primary Degradants |

|---|---|---|

| pH 1.2 (37°C) | 4.2h | Oxadiazole-opened hydrazide |

| pH 7.4 (37°C) | 28h | De-brominated product |

| UV light (254 nm) | 1.5h | Pyrazine N-oxide + dimeric species |

Synthetic Utility in Heterocycle Formation

The compound serves as a scaffold for synthesizing fused heterocycles:

-

With hydrazine : Forms pyrazolo[1,5-a]pyrazine derivatives

-

With CS₂/KOH : Generates thiadiazole hybrids via cyclocondensation .

This reactivity profile positions 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide as a versatile intermediate in medicinal chemistry and materials science. Experimental validation of predicted transformations (e.g., photochemical bromination) remains an active research area .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical formula for this compound is C20H20BrN5O2, with a molecular weight of approximately 442.32 g/mol. The synthesis typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This is achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

- Introduction of the Pyrazine Ring : The oxadiazole intermediate is coupled with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.

- Bromination : The final step involves bromination of the benzamide derivative using bromine or N-bromosuccinimide (NBS) as a brominating agent.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It acts primarily as a DRK2 inhibitor , which is crucial in regulating apoptosis. By inhibiting DRK2, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy. Research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range .

Antimicrobial Activity

The presence of oxadiazole and pyrazine rings suggests that this compound may possess antimicrobial properties. Studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .

Case Studies

- Inhibition of DRK2 : A study demonstrated that derivatives similar to this compound significantly inhibited DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .

- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed promising results, indicating robust anticancer profiles through targeted mechanisms such as apoptosis induction and cell cycle arrest .

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)benzamide: This compound lacks the bromine atom and the oxadiazole ring but shares the benzamide core.

2-bromo-N-(pyridin-2-yl)benzamide: Similar to the target compound but with a pyridine ring instead of the pyrazine and oxadiazole rings.

Uniqueness

The presence of both the pyrazine and oxadiazole rings in 2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide makes it unique compared to other benzamide derivatives. These rings contribute to its potential biological activity and chemical reactivity, making it a valuable compound for research and development.

Actividad Biológica

2-bromo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly as a DRK2 (Death-associated protein-related apoptotic kinase 2) inhibitor. This compound's structure integrates a brominated benzamide with a pyrazinyl and oxadiazole moiety, which may contribute to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C20H20BrN5O2, and its molecular weight is approximately 442.32 g/mol. The structural representation can be summarized as follows:

The primary biological activity of this compound is attributed to its role as a DRK2 inhibitor. DRK2 is involved in apoptosis regulation and has been linked to various diseases, including cancer and autoimmune disorders. By inhibiting DRK2, the compound may promote apoptosis in cancer cells or modulate immune responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The incorporation of the oxadiazole ring in this compound suggests it may exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications of oxadiazole scaffolds have shown promising results in enhancing anticancer activity through targeted mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds containing oxadiazole and pyrazine rings have been reported to possess antimicrobial properties. The biological activity against both Gram-positive and Gram-negative bacteria has been documented, indicating that this compound might also be effective in treating bacterial infections .

Case Studies

- Inhibition of DRK2 : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of DRK2 activity, leading to increased apoptosis in pancreatic β-cells treated with inflammatory cytokines .

- Anticancer Efficacy : Another research focused on the anticancer efficacy of oxadiazole derivatives revealed that compounds with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, suggesting a robust anticancer profile .

Data Tables

Propiedades

IUPAC Name |

2-bromo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN5O2/c21-15-7-3-2-6-14(15)20(27)24-16-8-4-1-5-13(16)11-18-25-19(26-28-18)17-12-22-9-10-23-17/h1-10,12H,11H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXMODGFBMBDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.